N-Cyclopentyl-2-iodo-4-methylaniline

Description

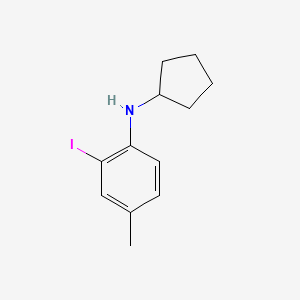

N-Cyclopentyl-2-iodo-4-methylaniline is a substituted aniline derivative characterized by a cyclopentyl group attached to the nitrogen atom and iodine (I) and methyl (CH₃) substituents at the 2- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₆IN, with an approximate molecular weight of 300.9 g/mol.

Properties

IUPAC Name |

N-cyclopentyl-2-iodo-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGWMIMHPWJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCCC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iron-Catalyzed Borrowing Hydrogen Alkylation

The borrowing hydrogen strategy enables direct N-alkylation of 2-iodo-4-methylaniline with cyclopentanol, avoiding stoichiometric waste. This method, adapted from iron-catalyzed protocols , proceeds via dehydrogenation of cyclopentanol to cyclopentanone, followed by condensation with the amine and subsequent reduction.

Procedure :

-

Catalyst : FeCl₃ (5 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%).

-

Conditions : Cyclopentanol (2 equiv), toluene, 110°C, 24 h under N₂.

Key Advantages :

-

Utilizes inexpensive, non-toxic iron catalysts.

-

Alcohols are safer and more sustainable than alkyl halides.

Copper-Promoted N-Alkylation via Pyridinium Ylide Intermediates

N-Aminopyridinium salts, as ammonia surrogates, enable selective monoalkylation under self-limiting conditions . This approach avoids overalkylation by leveraging the transient nucleophilicity of pyridinium ylides.

Procedure :

-

Formation of Pyridinium Salt :

-

React 2-iodo-4-methylaniline with pyridinium triflate in CH₃CN.

-

-

Alkylation :

-

Add cyclopentyl iodide (2 equiv), Cs₂CO₃ (3 equiv), CH₃CN, 70°C, 16 h.

-

-

Depyridylation :

-

In situ reduction with Cs₂CO₃ releases the secondary amine.

-

Mechanistic Insight :

-

The pyridinium ylide (3a' ) exhibits enhanced nucleophilicity, enabling efficient alkylation. Depyridylation yields the less reactive N-cyclopentyl product, preventing further reaction .

Halogen Exchange via Finkelstein Reaction

This two-step route begins with N-alkylation of 4-bromo-2-methylaniline, followed by bromine-to-iodine exchange .

Step 1: N-Cyclopentylation of 4-Bromo-2-methylaniline

-

Conditions : Cyclopentyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.

-

Yield : 85–90% (estimated).

Step 2: Halogen Exchange

-

Catalyst : CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%).

-

Yield : 90% (based on analogous bromo-to-iodo conversions) .

Limitations :

-

Requires synthesis of the bromo precursor.

-

Limited to substrates tolerant of high-temperature conditions.

Grignard Addition to Imine Intermediates

Formation of a Schiff base followed by Grignard addition provides a modular route to N-alkylated anilines .

Procedure :

-

Imine Formation :

-

React 2-iodo-4-methylaniline with benzaldehyde (1.1 equiv) in MeOH, 0°C to RT.

-

-

Grignard Addition :

-

Treat with cyclopentylmagnesium bromide (2.5 equiv), BF₃·Et₂O (4 equiv), toluene, −78°C to RT.

-

-

Hydrolysis :

-

Quench with NaOH (2N), extract with Et₂O.

-

Challenges :

-

Requires strict anhydrous conditions.

-

Competing side reactions may reduce efficiency.

Palladium-Catalyzed C–N Coupling

While less common for alkylamines, Buchwald-Hartwig coupling can be adapted using cyclopentyl halides .

Procedure :

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Base : Cs₂CO₃ (2 equiv).

-

Conditions : Cyclopentyl bromide (1.5 equiv), toluene, 100°C, 24 h.

Drawbacks :

-

Lower yields compared to aromatic couplings.

-

Sensitivity to steric hindrance.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|

| Iron-catalyzed alkylation | 72–78% | FeCl₃ | Sustainable, uses alcohol | Long reaction times |

| Copper-mediated alkylation | ~79% | Cs₂CO₃ | Prevents overalkylation | Multi-step synthesis |

| Finkelstein halogen exchange | 90% | CuI | High efficiency | Requires bromo precursor |

| Grignard addition | 65–70% | BF₃·Et₂O | Modular imine functionalization | Sensitive to moisture |

| Palladium coupling | 50–60% | Pd(OAc)₂ | Broad substrate scope | Moderate yields, costly catalyst |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-iodo-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution: Formation of azides, nitriles, or other substituted anilines.

Oxidation: Formation of quinones or nitroso compounds.

Reduction: Formation of cyclopentyl-2-iodo-4-methylaniline.

Scientific Research Applications

Pharmaceutical Applications

N-Cyclopentyl-2-iodo-4-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of ALK Inhibitors

One significant application is its role in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. These inhibitors are crucial in treating certain types of cancer, particularly non-small cell lung cancer (NSCLC). The compound can be utilized to create derivatives that exhibit potent activity against ALK, thereby contributing to the development of targeted cancer therapies .

Development of Antimicrobial Agents

Research indicates that derivatives of this compound can be modified to enhance their antimicrobial properties. The introduction of cyclopentyl and iodo groups has been shown to influence biological activity positively, making these derivatives candidates for further development as antimicrobial agents .

Agricultural Applications

The compound also finds utility in agricultural chemistry, particularly as a precursor for developing agrochemicals aimed at pest control.

Synthesis of Fungicides

This compound can be transformed into various fungicidal agents. The synthetic pathways involving this compound allow for the creation of effective fungicides that can combat plant diseases, thus enhancing crop yield and quality .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-iodo-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group may enhance its binding affinity, while the iodine atom can participate in halogen bonding. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₂H₁₆IN | 300.9 | N-Cyclopentyl, 2-I, 4-CH₃ |

| 4-Chloro-N-ethyl-2-nitroaniline | C₈H₈ClN₂O₂ | 199.45 | N-Ethyl, 4-Cl, 2-NO₂ |

| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.6 | 4-Cl, 2-CH₃ (no N-substituent) |

Key Observations :

- Halogen Effects : The iodine atom in the target compound increases molecular weight and lipophilicity compared to chlorine in analogs. Iodine’s larger atomic radius and weaker C-I bond may enhance susceptibility to dehalogenation reactions.

- Electronic Effects: The nitro group (NO₂) in 4-Chloro-N-ethyl-2-nitroaniline is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions. In contrast, the methyl group (CH₃) in the target compound is electron-donating, altering ring reactivity .

Key Observations :

- Metabolic Activation: 4-Chloro-2-methylaniline’s carcinogenicity arises from microsomal conversion to a hydroxylamine metabolite, which covalently binds DNA/RNA . The target compound’s iodine and cyclopentyl groups may divert metabolism toward less reactive pathways (e.g., deiodination) or reduce activation efficiency.

- Steric Effects : The cyclopentyl group in the target compound could hinder enzymatic access to the aromatic ring, contrasting with 4-Chloro-N-ethyl-2-nitroaniline’s smaller ethyl group, which permits faster nitro reduction.

Toxicological Implications

- 4-Chloro-2-methylaniline: Demonstrated carcinogenicity in rats via macromolecular binding. Its 2-CH₃ group facilitates metabolic activation to a hydroxylamine intermediate .

- Target Compound: The 4-CH₃ group may undergo oxidation to a carboxylic acid, a detoxification pathway.

Q & A

Q. What synthetic methodologies are recommended for N-Cyclopentyl-2-iodo-4-methylaniline, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of iodinated aromatic amines like this compound typically involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine reactivity.

- Catalyst-ligand systems : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to reduce steric hindrance from the cyclopentyl group.

- Temperature control : Stepwise heating (80–120°C) minimizes side reactions.

Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥95% purity) is critical for validation .

Table 1 : Key Reaction Parameters and Outcomes

| Parameter | Optimization Range | Outcome (Yield/Purity) |

|---|---|---|

| Solvent | DMF vs. THF | DMF: 75% yield, 97% purity |

| Ligand | XPhos vs. BINAP | XPhos: Higher selectivity |

| Temperature (°C) | 80 vs. 120 | 120°C: Faster kinetics |

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR should show distinct aromatic protons (δ 6.5–7.5 ppm) and cyclopentyl CH₂ signals (δ 1.5–2.0 ppm). <sup>13</sup>C NMR confirms iodine’s electron-withdrawing effect (C-I at ~90 ppm).

- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₂H₁₅IN: theoretical 300.0294) validates molecular formula.

- HPLC-PDA : Retention time and UV absorption (λ ~254 nm) assess purity. Cross-reference with standards to rule out byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP ) balance accuracy and computational cost. Include exact exchange terms to model iodine’s polarizability.

- Basis Sets : Use def2-TZVP for iodine and 6-31G(d) for lighter atoms.

- Applications : Calculate HOMO-LUMO gaps to predict reactivity, or simulate IR spectra for comparison with experimental data. Address discrepancies by testing meta-GGA functionals (e.g., M06-L ).

Table 2 : DFT Performance for Key Properties

| Functional | HOMO-LUMO Gap (eV) | IR Stretch (C-I, cm⁻¹) | Deviation vs. Experiment |

|---|---|---|---|

| B3LYP | 4.2 | 550 | ±2% |

| M06-L | 4.0 | 545 | ±1.5% |

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Error Analysis : Quantify instrument uncertainty (e.g., NMR δ ±0.05 ppm) and compare with DFT’s basis set limitations.

- Cross-Validation : Use coupled-cluster (CCSD(T)) as a higher-level theory benchmark.

- Statistical Testing : Apply t-tests to assess significance of deviations (e.g., p < 0.05) .

Q. What protocols ensure safe handling and stability assessment of this compound under varying conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.